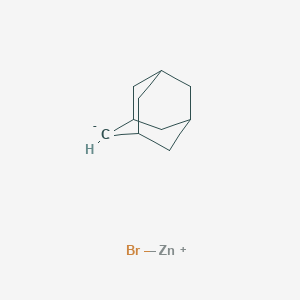
2-Adamantylzinkbromid
Übersicht
Beschreibung
2-Adamantylzinc bromide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a type of organozinc compound that is commonly used as a reagent in organic synthesis reactions.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Zwischenprodukte
2-Adamantylzinkbromid: wird als Zwischenprodukt in der pharmazeutischen Synthese verwendet . Seine Rolle ist entscheidend für die Bildung komplexer Moleküle, die in der Medikamentenentwicklung eingesetzt werden. Die Fähigkeit der Verbindung, mit verschiedenen Substraten zu reagieren, ermöglicht die Schaffung verschiedener chemischer Strukturen, die zur Entdeckung neuer Medikamente führen können.
Organische Synthese
In der organischen Chemie dient This compound als Reagenz für die Einführung der Adamantylgruppe in organische Moleküle . Dieser Prozess ist entscheidend für die Synthese von Verbindungen mit den einzigartigen Eigenschaften von Adamantan, wie z. B. hoher thermischer Stabilität und geringer Reaktivität, die bei der Herstellung von Materialien, die gegenüber rauen Bedingungen resistent sind, von Vorteil sind.
Katalysatorentwicklung
Die Verbindung wird auf ihr Potenzial in der Katalysatorentwicklung untersucht. Ihre Struktur könnte einen stabilen Rahmen für katalytische Zentren bieten, die in verschiedenen chemischen Reaktionen eingesetzt werden können, um Effizienz und Selektivität zu erhöhen .
Nanomaterialproduktion
Aufgrund seiner Robustheit wird This compound für die Verwendung bei der Herstellung von Nanomaterialien untersucht . Seine Einarbeitung in Nanostrukturen könnte die Haltbarkeit und Funktionalität dieser Materialien verbessern, die in der Elektronik und Nanotechnologie von Bedeutung sind.
Erdölbasierte Materialien
Die Forschung zeigt, dass This compound bei der Synthese von erdölbasierten Materialien auf molekularer und nanoskaliger Ebene eingesetzt werden kann . Diese Anwendung ist für die Erdölindustrie von Bedeutung, da sie darauf abzielt, effizientere und umweltfreundlichere Materialien zu schaffen.
Transmetallierungsreaktionen
Diese Verbindung ist wertvoll bei Transmetallierungsreaktionen, bei denen die Adamantylgruppe auf andere Metalle übertragen wird . Dies ist besonders nützlich bei der Synthese von Metallkomplexen, die Anwendungen in der Materialwissenschaft und Katalyse finden.
Adamantan-Derivate
This compound: ist ein wichtiger Vorläufer bei der Synthese von Adamantan-Derivaten, die eine große Bandbreite an Anwendungen haben, darunter die medizinische Chemie und die Materialwissenschaft .
Stimulus-Responsive Materialien
Die strukturellen Eigenschaften von Adamantan-Derivaten, die unter Verwendung von This compound synthetisiert werden, machen sie für die Herstellung von stimulus-responsiven Materialien geeignet. Diese Materialien können ihre Eigenschaften als Reaktion auf äußere Reize verändern, was bei der Entwicklung intelligenter Materialien wertvoll ist .
Safety and Hazards
2-Adamantylzinc bromide is considered hazardous . It is highly flammable and may release flammable gases when in contact with water . It is harmful if swallowed and can cause severe skin burns and eye damage . It may also cause respiratory irritation, drowsiness, or dizziness, and is suspected of causing cancer .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
2-Adamantylzinc bromide is primarily used as an intermediate in the synthesis of various pharmaceuticals . It is also used in the synthesis of previously inaccessible adamantane derivatives, including higher polymantanes .
Mode of Action
The compound interacts with its targets through a process known as transmetallation . This involves the transfer of the 2-adamantyl group onto other metals, such as gold . The 2-adamantyl group can be transferred onto trialkyl- or triarylphosphine gold (I) chloride, producing R3PAu (2-adamantyl) compounds .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of adamantane derivatives and higher polymantanes .
Pharmacokinetics
It is known that the compound is air-sensitive and reacts with water . Therefore, it must be stored away from air and in a cool place .
Result of Action
The primary result of the action of 2-Adamantylzinc bromide is the synthesis of various adamantane derivatives and higher polymantanes . These compounds have extensive applications in the pharmaceutical industry .
Action Environment
The action of 2-Adamantylzinc bromide is influenced by environmental factors such as temperature and the presence of other metals . For instance, the synthesis of 2-Adamantylzinc bromide requires refluxing in tetrahydrofuran for several days . Furthermore, the compound is extremely reactive and decomposes just above -50 ⁰C .
Biochemische Analyse
Biochemical Properties
It is known that 2-Adamantylzinc bromide can be synthesized reliably from 2-bromoadamantane and Rieke zinc . The synthesis of 2-Adamantylzinc bromide requires refluxing in tetrahydrofuran for several days .
Molecular Mechanism
It is known that 2-Adamantylzinc bromide does not seem to easily transfer 2-adamantyl on other metals, in particular early transition metals .
Temporal Effects in Laboratory Settings
It is known that the synthesis of 2-Adamantylzinc bromide requires several days .
Metabolic Pathways
It is known that 2-Adamantylzinc bromide can be used to generate the hard-to-obtain 2-adamantyl magnesium bromide .
Eigenschaften
IUPAC Name |
adamantan-2-ide;bromozinc(1+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15.BrH.Zn/c1-7-2-9-4-8(1)5-10(3-7)6-9;;/h1,7-10H,2-6H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVCFEOZGIQMNI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)[CH-]3.[Zn+]Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399882 | |
| Record name | 2-Adamantylzinc bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171860-65-4 | |
| Record name | 2-Adamantylzinc bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using 2-Adamantylzinc bromide as a starting material for synthesizing 2-adamantyl metal complexes?
A1: 2-Adamantylzinc bromide serves as an effective precursor to access 2-adamantyl anion equivalents. [] This is significant because it allows for the synthesis of various 2-adamantyl metal complexes, which were previously challenging to obtain. The research demonstrates this by successfully synthesizing the first examples of unsupported 2-adamantyl complexes of mercury, gold, and bismuth using 2-Adamantylzinc bromide as a starting material. []
Q2: How is the structure of 2-Adamantylzinc bromide confirmed?
A2: While the provided research does not directly characterize 2-Adamantylzinc bromide, it utilizes this compound to synthesize and structurally characterize its 2,2'-bipyridine adduct, 2-Ad2Zn(bipy). [] This indirect characterization provides evidence for the existence and reactivity of 2-Adamantylzinc bromide.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B68168.png)


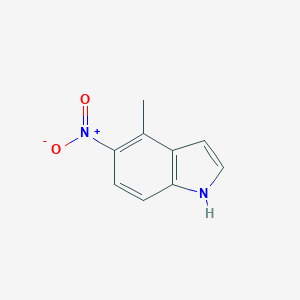

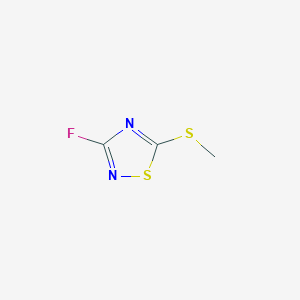
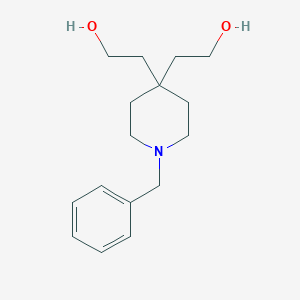

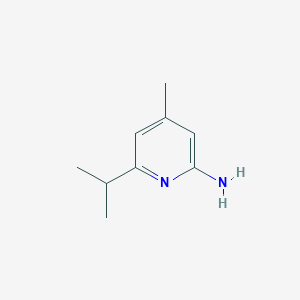



![1,4-Bis[5-[4-(diphenylamino)phenyl]-1,3,4-oxadiazole-2-yl]benzene](/img/structure/B68195.png)
